molecular formula C8H8F2O B1304716 2,3-Difluoro-4-methylbenzyl alcohol CAS No. 252004-41-4

2,3-Difluoro-4-methylbenzyl alcohol

Cat. No. B1304716
M. Wt: 158.14 g/mol
InChI Key: DQSLGRQGXKEAKS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzyl alcohol is a fluorinated organic compound that is structurally related to benzyl alcohol derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2,3,4,5,6-pentafluorobenzyl alcohol and 4-methoxy-α-methylbenzyl alcohol have been investigated for their synthesis and reactivity . These studies provide insights into the chemical behavior of benzyl alcohols with electron-withdrawing groups like fluorine and methoxy groups, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols, which are structurally similar to 2,3-difluoro-4-methylbenzyl alcohol, has been achieved through electrochemical methods. For instance, 2,3,4,5,6-pentafluorobenzyl alcohol was selectively produced from the electroreduction of pentafluorobenzoic acid using amalgamated lead, zinc, and cadmium cathodes in aqueous sulfuric acid . This method demonstrates the potential for selective synthesis of fluorinated benzyl alcohols, which could be adapted for the synthesis of 2,3-difluoro-4-methylbenzyl alcohol.

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives can be significantly affected by the presence of substituents. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol revealed that the hydroxyl group is gauche to the aromatic ring and forms a hydrogen bridge with the fluorine atom . This information suggests that the molecular structure of 2,3-difluoro-4-methylbenzyl alcohol would also exhibit specific orientations of the hydroxyl group and fluorine atoms due to intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzyl alcohol derivatives can vary with different substituents. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, for example, was achieved using DDQ, indicating that the methoxy and methyl groups can serve as protecting groups for carboxylic acids . This suggests that the fluorine atoms in 2,3-difluoro-4-methylbenzyl alcohol could also influence its reactivity in chemical reactions, potentially affecting the stability of the molecule under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are influenced by the electron-withdrawing nature of the fluorine atoms. The presence of fluorine can affect the acidity, solubility, and overall reactivity of the molecule. For instance, the deprotonation of methoxybenzyl alcohol radical cations was found to be pH-dependent, with a shift from carbon to oxygen acidity in the presence of hydroxide ions . This indicates that the physical and chemical properties of 2,3-difluoro-4-methylbenzyl alcohol would be similarly influenced by the presence of fluorine and other substituents.

Scientific Research Applications

  • Pharmaceuticals : This compound could be used in the synthesis of various pharmaceuticals . The specific drugs and their uses would depend on the reactions this compound is involved in.

  • Agrochemicals : It could also be used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers.

  • Organic Synthesis : This compound could serve as a building block in organic synthesis , contributing to the creation of a wide range of organic compounds.

  • Refrigerants : It might be used in the production of refrigerants . The specific properties of this compound could make it suitable for certain types of refrigeration applications.

  • Chemical Intermediates : This compound could act as an intermediate in various chemical reactions , helping to produce other chemicals.

  • Materials : It could potentially be used in the production of certain materials . The specific materials would depend on the properties of this compound and how it interacts with other substances.

Safety And Hazards

2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSLGRQGXKEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzyl alcohol

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-(2,3-difluoro-4-methyl-benzyloxy)-dimethyl-silane (6.5 g, 24 mmol) in THF (24 mL) was added tetrabutylammonium fluoride (24 mL of a 1M solution in THF, 24 mmol). After stirring at ambient temperature for 1 hour, the mixture was poured into water, acidified with 1M aqueous HCl, extracted 3× with ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10:1 to 2:1 hexane-ethyl acetate), affording (2,3-Difluoro-4-methyl-phenyl)-methanol as a light yellow oil.
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tert-butyl-(2,3-difluoro-4-methyl-benzyloxy)-dimethyl-silane
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